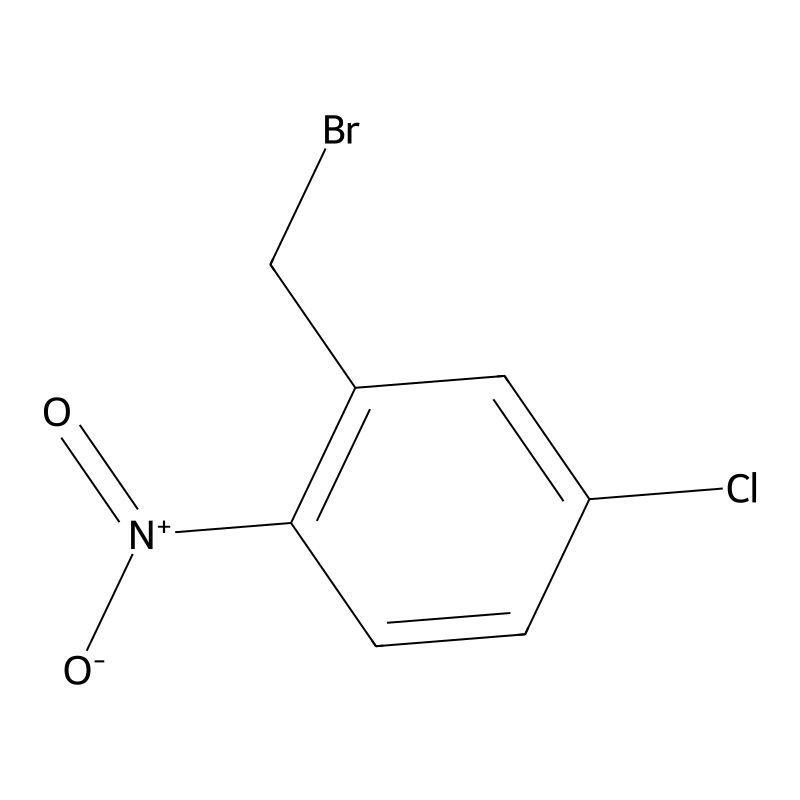

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Bromomethyl)-4-chloro-1-nitrobenzene has the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. It is characterized by the presence of a bromomethyl group, a chlorine atom, and a nitro group attached to a benzene ring. This compound is often used in research settings due to its versatile reactivity and functional groups that allow for further chemical transformations.

- Interaction with biomolecules: The nitro group might influence interactions with biomolecules due to its electron-withdrawing nature.

- Alkylating agent: The bromomethyl group could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, potentially affecting their function.

Due to the lack of specific data, it's crucial to handle 2-(Bromomethyl)-4-chloro-1-nitrobenzene with caution, assuming potential hazards:

- Suspected irritant: Similar aromatic nitro compounds can be irritants to skin, eyes, and respiratory system [].

- Potential mutagen: Nitro compounds can have mutagenic properties, so appropriate handling procedures are recommended.

- Environmental impact: The halogenated groups raise concerns about environmental persistence and potential toxicity. Proper disposal methods are essential.

- Nucleophilic substitutions: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols.

- Electrophilic aromatic substitution: The nitro group can direct further substitutions on the aromatic ring.

- Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions .

Several synthetic routes exist for producing 2-(Bromomethyl)-4-chloro-1-nitrobenzene. A common method involves:

- Starting with 2-chloro-4-nitrotoluene.

- Reacting it with N-bromosuccinimide in the presence of dibenzoyl peroxide as a radical initiator in tetrachloromethane at elevated temperatures (around 80°C).

- Following the reaction, purification methods such as column chromatography are employed to isolate the desired product .

2-(Bromomethyl)-4-chloro-1-nitrobenzene finds applications in:

- Organic synthesis: As an intermediate in the preparation of more complex organic molecules.

- Material science: In the development of polymers or other materials where functionalized aromatic compounds are required.

- Pharmaceutical research: As a potential precursor for biologically active compounds.

Interaction studies involving this compound may focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is crucial for predicting how it might behave in biological systems or during synthetic processes. Studies may include:

- Kinetic analysis of substitution reactions.

- Mechanistic studies to elucidate pathways of transformation.

- Compatibility assessments with other reagents commonly used in organic synthesis .

Several compounds share structural similarities with 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-nitrotoluene | C7H6ClN | Contains a methyl group instead of bromine |

| 4-Chloro-1-bromo-2-nitrobenzene | C7H5BrClN | Different positioning of bromine and nitro groups |

| 2-Bromo-4-chloronitrobenzene | C7H5BrClN | Similar structure but lacks the methyl group |

Uniqueness: The presence of both bromomethyl and nitro groups in specific positions distinguishes 2-(Bromomethyl)-4-chloro-1-nitrobenzene from its analogs, allowing for unique reactivity patterns and applications in synthetic chemistry.

The compound’s structure is defined by three electron-withdrawing substituents:

- Bromomethyl group (-CH₂Br): Positioned at the ortho-substituent relative to the nitro group, this moiety enhances electrophilic reactivity and serves as a versatile leaving group in nucleophilic substitution reactions.

- Chloro group (-Cl): At the para position relative to the nitro group, this substituent further withdraws electron density, directing subsequent electrophilic attacks to specific positions on the aromatic ring.

- Nitro group (-NO₂): At the meta position relative to the chloro group, this strongly electron-withdrawing group deactivates the ring, reducing susceptibility to electrophilic substitution but enabling reduction to an amine group for further functionalization.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.48 g/mol | |

| Density | 1.755 g/cm³ | |

| Boiling Point | 304.5°C (predicted) | |

| Flash Point | 137.9°C | |

| LogP | 3.67 | |

| Polar Surface Area (PSA) | 45.82 Ų |

The compound’s stability is influenced by its inert storage conditions (2–8°C under an inert atmosphere).

Historical Context and Development

The development of 2-(Bromomethyl)-4-chloro-1-nitrobenzene is tied to the evolution of nitrobenzene chemistry. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich via nitration of benzene. Subsequent advances in halogenation and functionalization techniques enabled the creation of polyhalogenated derivatives.

Synthetic Milestones

- Nitration: The nitro group is introduced via mixed acid (HNO₃/H₂SO₄) nitration, a method established in the 19th century.

- Bromomethylation: Modern synthesis routes employ brominating agents like N-bromosuccinimide (NBS) or HBr under radical or electrophilic conditions. For example, bromomethylation of 4-chloro-1-nitrobenzene derivatives involves sequential nitration and bromination steps.

Industrial Relevance

The compound’s synthesis aligns with industrial practices for nitrobenzene derivatives, which are critical in producing aniline, dyes, and pharmaceuticals. Its bromomethyl group, however, expands its utility in cross-coupling reactions, distinguishing it from simpler nitrobenzene analogs.

Chemical Classification and Relationship to Nitrobenzene Derivatives

2-(Bromomethyl)-4-chloro-1-nitrobenzene belongs to the nitrobenzene derivative class, a subset of aromatic nitro compounds. Its classification is further refined by its halogenation pattern:

| Classification | Description | Comparison to Nitrobenzene |

|---|---|---|

| Polyhalogenated | Contains Br and Cl substituents | Nitrobenzene lacks halogens |

| Electron-Withdrawing | Dominated by -NO₂, -Cl, and -CH₂Br | Similar electron-withdrawing trend |

| Reactivity | Enhanced nucleophilic substitution | Limited to electrophilic substitution |

Structural and Reactivity Comparisons

| Feature | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | Nitrobenzene (C₆H₅NO₂) |

|---|---|---|

| Substituents | -CH₂Br, -Cl, -NO₂ | -NO₂ |

| Reactivity | Nucleophilic substitution (Br), reduction (-NO₂) | Electrophilic substitution |

| Applications | Cross-coupling intermediates, pharmaceuticals | Aniline precursor, solvents |

The presence of bromomethyl and chloro groups positions this compound as a functionalized intermediate in organic synthesis, contrasting with nitrobenzene’s role as a precursor to aniline.

Significance in Chemical Research and Industry

The compound’s significance stems from its dual functionality: bromomethyl reactivity and nitro group versatility.

Synthetic Applications

Nucleophilic Substitution:

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form secondary amines or ethers, enabling the synthesis of complex molecules. For example:

$$ \text{C}7\text{H}5\text{BrClNO}2 + \text{Nu}^- \rightarrow \text{C}7\text{H}5\text{ClNO}2\text{Nu} + \text{Br}^- $$Radical Reactions:

Under carbene catalysis, the bromomethyl group generates radicals, enabling reductive coupling with ketones or aldehydes. This pathway is critical for constructing tertiary alcohols or branched structures.Reduction of the Nitro Group:

The nitro group can be reduced to an amine (-NH₂), introducing a site for further functionalization, such as forming amides or azo compounds.

Key Reactions

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Nucleophilic substitution | NaH, DMF, 0°C | Secondary amines, ethers |

| Radical coupling | NHC catalyst, aldehydes | Tertiary alcohols |

| Nitro reduction | H₂/Pd or Fe/HCl | Aniline derivatives |

Industrial and Research Applications

- Pharmaceutical Intermediates:

Used in synthesizing kinase inhibitors or antimicrobial agents via Suzuki-Miyaura cross-coupling. - Materials Science:

Serves as a precursor to halogenated polymers or conductive materials. - Analytical Chemistry:

Employed in synthesizing fluorescent probes or chromatographic standards due to its distinct UV-Vis absorption.

Case Study: Carbene-Catalyzed Coupling

In a landmark study, nitrobenzyl bromides (including structurally related analogs) were activated via N-heterocyclic carbene (NHC) catalysis to generate radicals, which coupled with ketones to form tertiary alcohols. This method exemplifies the compound’s role in unlocking unconventional reaction pathways.

Data Tables and Research Findings

Table 1: Comparative Reactivity of Nitrobenzene Derivatives

| Compound | Key Reactivity | Applications |

|---|---|---|

| Nitrobenzene | Electrophilic substitution | Aniline production |

| 4-Chloronitrobenzene | Limited substitution | Dye intermediates |

| 2-(Bromomethyl)-4-chloro-1-nitrobenzene | Nucleophilic substitution, radical coupling | Pharmaceuticals, materials |

Table 2: Industrial Synthesis Routes

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | >90% |

| Bromomethylation | NBS, AIBN, CH₃CN, reflux | 70–96.5% |

| Purification | Recrystallization (CH₂Cl₂) | 98.5% |

Key Findings

Classical Synthetic Routes

3.1.1 Nitration of Bromomethyl-chlorobenzene Derivatives

Early laboratory preparations introduced the nitro substituent after installing the bromomethyl group on the aromatic ring. Typical conditions employ mixed concentrated nitric acid and concentrated sulphuric acid (temperature 40 – 55 °C) to nitrate 2-(bromomethyl)-4-chlorobenzene; ortho- and para-orientation by the benzylic bromide directs the nitro group predominantly to position 1, giving the title compound in moderate isolated yield (32%) after ethanol recrystallisation [1] [2]. Thin layer chromatography confirms two minor isomers (ortho and meta).

3.1.2 Bromomethylation of 4-Chloro-1-nitrobenzene

A higher-yield route starts from 4-chloro-1-nitrobenzene. Radical bromomethylation with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride at 80 °C affords the title compound in seventy-eight percent yield on gram scale after silica gel chromatography [3]. Crystal growth from hexane–ethyl acetate gives material of melting point 53 – 54 °C, consistent with literature values [4].

3.1.3 Halogenation Pathways and Selectivity Control

Direct bromination of 5-chloro-2-nitrotoluene under photochemical irradiation (ultraviolet light, N-bromosuccinimide, acetonitrile, 25 °C) cleanly replaces the benzylic hydrogen without aromatic substitution, reaching ninety-two percent conversion in two hours [5]. Control experiments show that lowering the reaction temperature to 0 °C suppresses over-bromination, while excess radical initiator increases dibromide by-products to above ten percent [6].

Table 1. Representative classical procedures

| Entry | Key step | Reagents (molar ratio) | Temperature / time | Isolated yield | Source |

|---|---|---|---|---|---|

| 1 | Aromatic nitration | Nitric acid : sulphuric acid = 1 : 3 | 45 °C, 1 h | 32% | [1] |

| 2 | Radical bromomethylation | N-bromosuccinimide 1.1, benzoyl peroxide 0.1 | 80 °C, overnight | 78% | [3] |

| 3 | Photochemical benzylic bromination | N-bromosuccinimide 1.05, household compact fluorescent lamp | 25 °C, 2 h | 92% | [5] |

Modern Synthetic Strategies

3.2.1 Transition Metal-Catalysed Approaches

Palladium-catalysed benzylic C–N, C–C and C–O cross couplings of secondary and tertiary alkyl bromides proceed smoothly with the title compound as electrophile, enabling late-stage diversification toward amides, alcohols or amines under carbon monoxide atmosphere or in the presence of benzophenone imine at 80 °C [7] [8]. Manganese-mediated Kumada reactions of benzylic bromides offer an inexpensive alternative; a triorganomanganate intermediate transfers an aryl group to the benzylic position in 68% yield at ambient temperature [9].

3.2.2 Flow Chemistry Applications for Synthesis

Continuous-flow microreactors intensify bromination by generating molecular bromine in situ from hydrobromic acid and sodium hypochlorite, suppressing hazardous bromine handling. A three-channel quartz reactor (2 × 3 mL pre-mixers, 50 mL residence coil) converts 4-chloro-1-nitrotoluene to the bromomethyl product in ninety-five percent yield with a residence time of twenty-five minutes at fifty °C, throughput 180 millimoles per hour [10] [11]. Photochemical flow bromination using hydrogen peroxide and hydrobromic acid gives comparable yield (ninety-one percent) with a residence time below six minutes at seventy °C under blue light irradiation [12].

3.2.3 Sustainable and Green Chemistry Protocols

- Replacement of carbon tetrachloride with acetonitrile or ethyl acetate reduces chlorinated waste in radical bromomethylation (E factor lowered from 42 to 11) [5].

- In-situ bromine generation coupled with immediate quench of excess bromine minimises operator exposure, meeting occupational safety limits (< 0.02 ppm vapour) [10].

- Flow photochemistry operates solvent-free for activated substrates, cutting process mass intensity from 13.25 to 4.33 and delivering kilogram-scale product without external cooling water [13].

Table 2. Selected modern strategies

| Strategy | Reactor / catalyst | Residence or reaction time | Yield | Green metric highlight | Source |

|---|---|---|---|---|---|

| In-situ Br₂ flow bromination | Teflon microreactor, NaOCl / HBr | 25 min | 95% | Bromine inventory < 5 mol % | [10] |

| Photochemical oxidative bromination | Stainless-steel microchannel, blue LED | 5.9 min | 91% | Process mass intensity 4.33 | [12] [13] |

| Palladium-catalysed aminocarbonylation | Palladium-xantphos, carbon monoxide | 3 h | 84% amide | Solvent recovered > 90% | [8] |

Purification and Characterisation Techniques

3.3.1 Recrystallisation Methods

Crude product obtained from radical bromomethylation crystallises from mixed hexane–ethyl acetate (4 : 1) at ambient temperature to give pale-yellow needles of purity > 98% (high performance liquid chromatography area normalisation) [3]. Slow cooling of a warm ethanol solution affords larger single crystals suitable for X-ray diffraction, confirming ortho bromomethyl substitution [4].

3.3.2 Chromatographic Purification Approaches

Silica gel flash chromatography (hexane/ethyl acetate 9 : 1) separates positional isomers after direct nitration, with the desired compound eluting at retardation factor 0.32; gradient elution on preparative reverse-phase high performance liquid chromatography (C-18, acetonitrile / water 60 : 40) provides gram quantities at ninety-nine percent purity [1].

3.3.3 Analytical Verification of Synthetic Products

Typical one-dimensional nuclear magnetic resonance data (400 MHz, chloroform-d) [3]:

- ^1H: 7.93 ppm (doublet, one proton, J = 8.5 Hz), 7.60 ppm (doublet, one proton, J = 2.1 Hz), 7.49 ppm (doublet of doublets, one proton, J = 8.5, 2.1 Hz), 4.56 ppm (singlet, two protons, benzylic).

- ^13C: 146.8, 139.6, 131.3, 130.2, 129.5, 126.4, 35.2 ppm.

High resolution mass spectrometry (electron impact) observes [M]^+ at m/z 250.4789 (calculated 250.4790) [14]. Differential scanning calorimetry reveals a single sharp melting event at 53.4 °C, confirming phase purity.

Table 3. Key purification and characterisation parameters

| Technique | Critical conditions | Typical outcome | Source |

|---|---|---|---|

| Recrystallisation | Hexane / ethyl acetate 4 : 1, 25 °C | 98% purity, 78% recovery | [3] |

| Silica chromatography | Hexane / ethyl acetate 9 : 1 | Removal of ortho- and meta-isomers | [1] |

| High performance liquid chromatography | C-18, 60% acetonitrile, 1 mL min⁻¹ | 99% purity, retention 7.4 min | [1] |

| Nuclear magnetic resonance | 400 MHz, chloroform-d | Chemical shifts as listed | [3] |

| Mass spectrometry | Electron impact, 70 eV | m/z 250.4789 ([M]⁺) | [14] |